molecular formula C12H18N2O B14805220 2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline

2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14805220
M. Wt: 206.28 g/mol
InChI Key: YYHYEHWLEQZGIK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum, and other transition metals

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminomethyl and cyclopropoxy derivatives, such as:

Uniqueness

2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(aminomethyl)-6-cyclopropyloxy-N,N-dimethylaniline

InChI

InChI=1S/C12H18N2O/c1-14(2)12-9(8-13)4-3-5-11(12)15-10-6-7-10/h3-5,10H,6-8,13H2,1-2H3

InChI Key

YYHYEHWLEQZGIK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1OC2CC2)CN

Origin of Product

United States

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